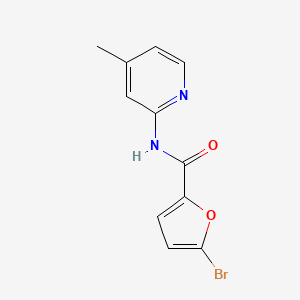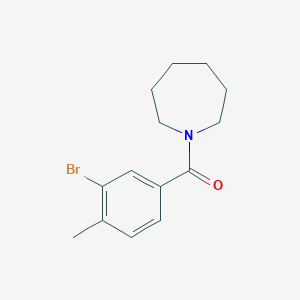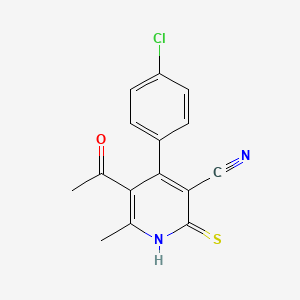![molecular formula C17H19NO3S B5705688 methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)
methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate, commonly known as MET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the thiophene family and is known for its unique molecular structure that allows it to interact with the biological systems of the human body.
Wirkmechanismus
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MET has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition of HDACs has been shown to have a positive effect on the immune system and may contribute to the anti-cancer properties of MET.
Biochemical and Physiological Effects:
MET has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This inhibition of cytokine production has been shown to have a positive effect on the immune system and may contribute to the anti-inflammatory properties of MET. MET has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This has led to its potential use as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
MET has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily controlled. It is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to its use in lab experiments. MET is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects. In addition, its potential therapeutic properties have not been fully explored, and further research is needed to fully understand its potential uses.
Zukünftige Richtungen
There are several future directions for the research on MET. One direction is to further explore its potential use as an anti-inflammatory and immunomodulatory agent. This could involve studying its effects on different types of immune cells and cytokines. Another direction is to investigate its potential use as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and tumors. Finally, there is potential for the development of MET-based drugs for the treatment of neurological disorders. This could involve studying its effects on different types of neurons and neurotransmitters. Overall, the potential uses of MET in scientific research are vast, and further research is needed to fully understand its therapeutic properties.
Synthesemethoden
The synthesis of MET involves the reaction of ethyl 4-methyl-3-oxobutanoate with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained through the reaction of the intermediate with methylamine. This process has been reported in various research articles and has been shown to yield high purity and yield of MET.
Wissenschaftliche Forschungsanwendungen
MET has been studied extensively for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. MET has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have a positive effect on the immune system, making it a potential candidate for the development of immunomodulatory drugs.
Eigenschaften
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-13-11(2)22-16(15(13)17(20)21-3)18-14(19)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYDZQMGEMBRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)





![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)